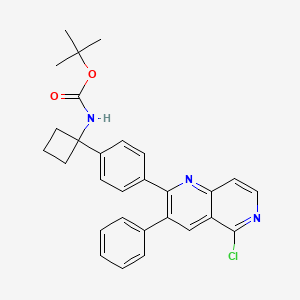
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate
Übersicht
Beschreibung
This compound is a carbamate derivative, which is a class of organic compounds that contain a functional group derived from carbamic acid. The structure suggests that it might be used in the synthesis of more complex molecules, possibly in pharmaceutical or materials science research .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a cyclobutyl group. The naphthyridinyl group, in particular, is a bicyclic structure that could potentially exhibit interesting electronic properties .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The presence of the aromatic rings also suggests that this compound could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group is likely to make this compound polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures and Halogen Bonds
Research on similar carbamate derivatives, such as tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, explores their crystal structures and interactions, highlighting the importance of hydrogen and halogen bonds in forming stable crystal configurations. This area of study is critical for understanding molecular packing, stability, and reactivity, which can inform material science and pharmaceutical development (Baillargeon et al., 2017).
Asymmetric Synthesis
Another related study focuses on the asymmetric synthesis of carbamate derivatives, demonstrating methodologies for creating chiral centers. This research is pivotal for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is crucial for developing drugs with targeted biological activities (Yang et al., 2009).
Antiarrhythmic and Hypotensive Activity
Compounds structurally related to the tert-Butyl carbamate have been evaluated for their antiarrhythmic and hypotensive properties, indicating potential therapeutic applications. Such studies are foundational for drug discovery, providing insights into the biological activities of new compounds (Chalina et al., 1998).
Anticancer Drug Intermediates
Research on tert-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate as an anti-cancer drug intermediate underscores the role of carbamate derivatives in synthesizing compounds with potential anticancer properties. This highlights the compound's significance in developing novel therapeutic agents (Song Hao, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2/c1-28(2,3)35-27(34)33-29(15-7-16-29)21-12-10-20(11-13-21)25-22(19-8-5-4-6-9-19)18-23-24(32-25)14-17-31-26(23)30/h4-6,8-14,17-18H,7,15-16H2,1-3H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIMVSASMYYZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN=C4Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

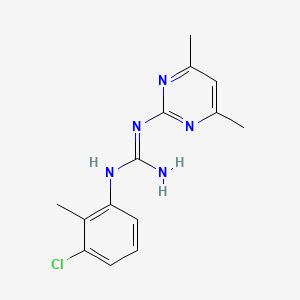


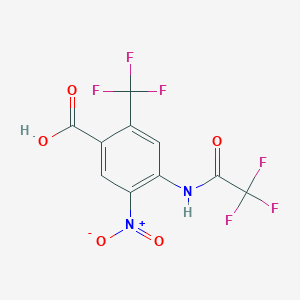
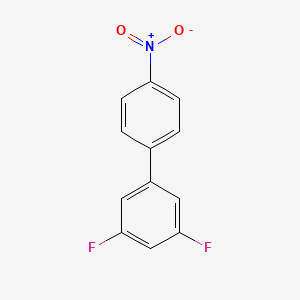
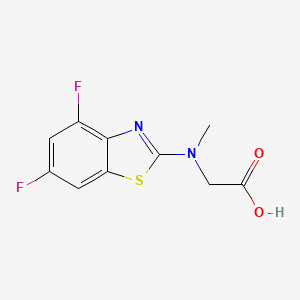
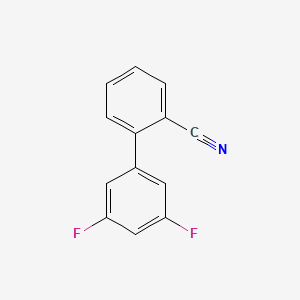
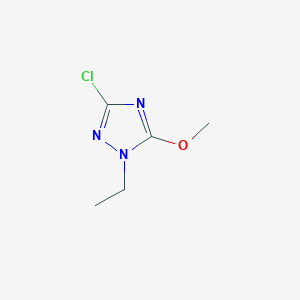

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
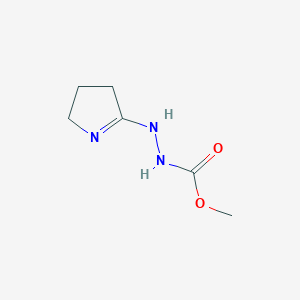
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
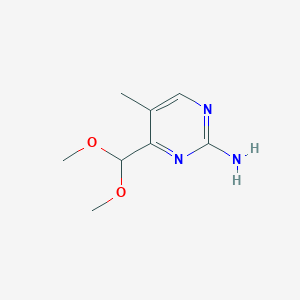
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)